molecular formula C8H9N3O2 B13177257 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13177257
M. Wt: 179.18 g/mol
InChI Key: BGIKBURSSQDQBF-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H9N3O2. This compound is characterized by the presence of a pyrimidine ring fused with an azetidine ring, which contains a hydroxyl group and an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3-hydroxyazetidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-oxoazetidin-1-yl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(3-hydroxyazetidin-1-yl)pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with different functional groups.

    Imidazo[1,2-a]pyridines: Heterocyclic compounds with similar structural features but different ring systems.

Uniqueness

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its combination of a hydroxyl group, an azetidine ring, and a pyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H9N3O2/c12-5-6-1-9-8(10-2-6)11-3-7(13)4-11/h1-2,5,7,13H,3-4H2

InChI Key

BGIKBURSSQDQBF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)C=O)O

Origin of Product

United States

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